Nlrp3-IN-14

NLRP3 inflammasome IL-1β inhibition Drug discovery

Researchers requiring a selective NLRP3 inhibitor for SAR studies face a critical gap: the potent sulfonylurea MCC950 exhibits preclinical hepatotoxicity, and substitution with non-equivalent chemotypes confounds data interpretation. Nlrp3-IN-14 (CAS 2767369-80-0) directly addresses this need as a non-sulfonylurea NLRP3 inflammasome inhibitor with a distinct scaffold, enabling orthogonal target validation. • KD 5.87 μM and cellular IC50 0.131 μM provide a benchmark for analog synthesis in medicinal chemistry campaigns. • Moderate potency allows dose-response titration for partial pathway inhibition, avoiding complete ablation of NLRP3 signaling. • Supplied with ≥98% purity, shipped under blue ice conditions to ensure integrity upon arrival.

Molecular Formula C27H28N2O4
Molecular Weight 444.5 g/mol
Cat. No. B12393804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNlrp3-IN-14
Molecular FormulaC27H28N2O4
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC5=C4CCN(C5)CCCN6CCOCC6
InChIInChI=1S/C27H28N2O4/c1-17-4-2-5-19-18(17)6-7-21-23(19)25(30)26(31)24-20-8-11-29(16-22(20)33-27(21)24)10-3-9-28-12-14-32-15-13-28/h2,4-7H,3,8-16H2,1H3
InChIKeyYKKLCIHTCPISDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nlrp3-IN-14 Baseline Overview


Nlrp3-IN-14 (CAS 2767369-80-0) is a small-molecule, potent and selective NLRP3 inflammasome inhibitor . Its reported dissociation constant (KD) for NLRP3 binding is 5.87 μM, and it inhibits IL-1β release with an IC50 of 0.131 μM in cellular assays . As an early-stage research tool compound with limited published primary literature, its procurement is primarily justified when a selective, non-sulfonylurea NLRP3 chemotype is specifically required for experimental validation.

Non-sulfonylurea NLRP3 inhibitor chemotype for lead diversification
Reported direct target engagement (KD) and cellular IL-1β inhibition
Selective NLRP3 inflammasome inhibition profile described by vendor
Early-stage research tool; fits experimental validation of non-sulfonylurea chemotypes

Why Nlrp3-IN-14 Substitution Fails


NLRP3 inflammasome inhibitors exhibit significant heterogeneity in their molecular mechanism of action (MOA), chemical scaffold, and selectivity profile. For instance, sulfonylurea-based inhibitors like MCC950 (CRID3) demonstrate high potency (nM range) but are associated with hepatotoxicity in preclinical models, limiting their translational utility [1]. Conversely, clinical candidates like Dapansutrile offer a distinct MOA via NACHT domain binding and improved safety [2]. Nlrp3-IN-14, while reported as a potent (KD 5.87 μM) and selective inhibitor, lacks the extensive published characterization of these comparators . Therefore, substituting Nlrp3-IN-14 with a 'more potent' or 'better characterized' NLRP3 inhibitor is not scientifically equivalent; such substitution would alter the experiment's chemical biology context, potentially affecting off-target profiles, solubility, and pathway modulation, thereby confounding data interpretation.

Nlrp3-IN-14: non-sulfonylurea scaffold MCC950: sulfonylurea scaffold
Sulfonylurea-associated preclinical toxicity reports may confound model interpretation; chemotype mismatch alters off-target profile context.
Nlrp3-IN-14: NLRP3 KD reported Dapansutrile: NACHT domain binder
Distinct MOA and binding domain would shift pathway modulation and target engagement context.
Nlrp3-IN-14: limited published characterization Well-characterized inhibitors
Substituting may not replicate experimental behavior due to divergent solubility, stability, and off-target profiles; requires independent validation.

Nlrp3-IN-14 Evidence Guide


IL-1β Inhibitory Potency vs. MCC950

Nlrp3-IN-14 demonstrates an IC50 of 0.131 μM for inhibiting IL-1β release . This potency is notably lower than the benchmark sulfonylurea inhibitor MCC950 (CRID3), which exhibits an IC50 of approximately 7.5-8.1 nM in primary human and mouse macrophages [1]. While Nlrp3-IN-14 is less potent in this functional assay, this may be advantageous in scenarios requiring partial pathway inhibition or when evaluating non-sulfonylurea chemotypes with potentially distinct off-target liabilities [2].

IL-1β Potency vs MCC950
Cross-study comparable
Nlrp3-IN-14: 0.131 μM
MCC950: 0.0075 μM
Supports dose-response study design; 16-fold lower potency context.
Assay conditions not publicly specified by vendor.
NLRP3 inflammasome IL-1β inhibition Drug discovery

NLRP3 Binding Affinity (KD)

The direct binding affinity of Nlrp3-IN-14 to NLRP3 is reported as a KD of 5.87 μM . For context, other research-stage NLRP3 inhibitors have demonstrated a range of affinities. For example, the natural product oridonin was shown to covalently bind to Cys279 of NLRP3 with high affinity [1]. This quantitative binding data for Nlrp3-IN-14, while modest, provides a defined baseline for structure-activity relationship (SAR) studies and validates direct target engagement.

NLRP3 Binding Affinity
Class-level inference
KD 5.87 μM
Supports target engagement review; baseline for SAR studies.
No head-to-head comparator; binding method not disclosed.
NLRP3 Binding affinity KD determination

NLRP3 Selectivity Profile

Vendor sources characterize Nlrp3-IN-14 as a 'potent and selective NLRP3 inflammasome inhibitor' . This is a critical distinction from broader inflammasome modulators like glyburide, which inhibits NLRP3 at high concentrations but also targets ATP-sensitive potassium channels and other inflammasomes [1]. While the full selectivity panel data for Nlrp3-IN-14 are not publicly detailed, its characterization as 'selective' implies a cleaner pharmacological tool for isolating NLRP3-specific biology.

NLRP3 Selectivity Profile
Supporting evidence
Reported selective NLRP3 inhibitor
Supports NLRP3-specific pathway studies vs non-selective agents like glyburide.
Full selectivity panel not publicly available.
NLRP3 Selectivity Inflammasome

Non-Sulfonylurea Scaffold vs. MCC950

Nlrp3-IN-14 represents a non-sulfonylurea chemotype . This is a significant structural distinction from the widely used tool compound MCC950 (CRID3), which is a sulfonylurea [1]. The sulfonylurea moiety in MCC950 is linked to preclinical hepatotoxicity and has been a major limitation in its clinical development [2]. Therefore, the distinct chemical scaffold of Nlrp3-IN-14 offers a potentially advantageous starting point for lead optimization and mechanism of action studies aimed at avoiding sulfonylurea-related liabilities.

Scaffold vs MCC950
Class-level inference
Non-sulfonylurea chemotype vs sulfonylurea (MCC950)
Supports lead diversification; chemotype distinction from reported sulfonylurea preclinical toxicity context.
Exact structure not fully disclosed by vendor.
NLRP3 inhibitor Chemotype Medicinal chemistry

Nlrp3-IN-14 Application Scenarios


Lead Diversification from Sulfonylureas

Given the known preclinical hepatotoxicity associated with the sulfonylurea chemotype of MCC950 [1], a primary application for Nlrp3-IN-14 is as a starting point for SAR studies aimed at developing a novel, non-sulfonylurea NLRP3 inhibitor series. Its reported KD of 5.87 μM and cellular IC50 of 0.131 μM provide a benchmark for new analog synthesis, enabling medicinal chemists to improve upon this initial scaffold's potency while maintaining a favorable chemical class.

Partial NLRP3 Inhibition

In cellular systems where complete ablation of NLRP3 signaling is undesirable or where dose-response effects are being investigated, Nlrp3-IN-14's moderate potency (IC50 0.131 μM) offers an advantage over ultra-potent inhibitors like MCC950 (IC50 ~8 nM) [1]. This allows researchers to titrate the compound to achieve partial, rather than complete, pathway inhibition, which can be valuable for studying nuanced cellular responses to inflammasome activation.

Cross-Validation with Orthogonal Probe

Robust biological validation requires confirming that an observed phenotype is target-specific, not compound-specific. Nlrp3-IN-14, with its distinct non-sulfonylurea scaffold and different potency profile compared to MCC950 [1], serves as an orthogonal chemical probe. If a biological effect is observed with both Nlrp3-IN-14 and MCC950, the confidence that the effect is truly mediated by NLRP3 inhibition is substantially increased [2].

Inflammatory & Autoinflammatory Models

As a commercially available, potent, and selective NLRP3 inhibitor , Nlrp3-IN-14 is suitable for initial in vitro proof-of-concept studies in academic settings investigating the role of the NLRP3 inflammasome in diseases such as gout, type 2 diabetes, and neurodegenerative conditions. Its availability as a research tool compound facilitates preliminary investigations into NLRP3 biology where the procurement of clinical-stage candidates may be restricted or cost-prohibitive.

Application
Selection Property
Validation Focus
Lead diversification studies
Non-sulfonylurea chemotype
SAR benchmarking against reported inhibitor series
Dose-response / partial inhibition studies
Moderate cellular potency profile
Titration of NLRP3 pathway inhibition
Orthogonal chemical probe validation
Distinct chemotype and potency profile
Target-specific phenotype confirmation
Autoinflammatory disease model research
Selective NLRP3 inhibitor tool compound
Inflammasome endpoint analysis in vitro
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